(1-Benzylpiperazin-2-yl)methanol
Overview
Description
“(1-Benzylpiperazin-2-yl)methanol” is a chemical compound with the CAS Number: 476493-27-3. Its molecular weight is 206.29 . It is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C12H18N2O/c15-10-12-8-13-6-7-14(12)9-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2
. Physical and Chemical Properties Analysis
“this compound” is a solid, semi-solid, or liquid substance .Scientific Research Applications
Synthesis and Transformation into CNS Ligands
(1-Benzylpiperazin-2-yl)methanol has been utilized in the synthesis of compounds with potential applications in central nervous system (CNS) therapies. A novel synthesis method starting from (S)-serine led to the development of chiral, non-racemic bicyclic lactams. These compounds, particularly the butyl derivative, showed promising interactions with σ1-receptors, suggesting potential for CNS receptor modulation (Beduerftig, Weigl, & Wünsch, 2001).
Development of Enzyme Inhibitors
Research has demonstrated the development of this compound derivatives as inhibitors of human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These inhibitors play a role in regulating endocannabinoid signaling, offering therapeutic potential in areas such as pain management (Morera, Labar, Ortar, & Lambert, 2012).
Antimicrobial Activity
A series of novel compounds synthesized from this compound demonstrated significant antibacterial and antifungal activities. These findings are crucial for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance (Mandala et al., 2013).
Corrosion Inhibition
Compounds derived from this compound have been studied as corrosion inhibitors for mild steel in acidic environments. Their interaction with metal surfaces suggests potential applications in industrial settings to protect metals from corrosion (Ma, Qi, He, Tang, & Lu, 2017).
Catalyst Development
This compound derivatives have been utilized in the development of highly active catalysts for chemical reactions. These catalysts show potential in various chemical synthesis processes, enhancing efficiency and selectivity (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Sigma and 5-HT1A Receptor Ligands
Research into omega-(tetralin-1-yl)-n-alkylamine derivatives, structurally related to this compound, revealed their moderate to high affinity for sigma receptors. This finding is significant for developing new drugs targeting these receptors (Berardi et al., 1996).
Safety and Hazards
Properties
IUPAC Name |
(1-benzylpiperazin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c15-10-12-8-13-6-7-14(12)9-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIULIYROIRMPCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)CO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599661 | |
Record name | (1-Benzylpiperazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476493-27-3 | |
Record name | (1-Benzylpiperazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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